molecular formula C12H9F2NO3S B13789558 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B13789558
M. Wt: 285.27 g/mol
InChI Key: KASDVUHOUFJQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C12H9F2NO3S. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 4th position, a mercapto group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring. This compound is primarily used in research and experimental applications .

Preparation Methods

The synthesis of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its binding affinity to certain targets, while the hydroxyl and mercapto groups contribute to its reactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:

The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.

Properties

Molecular Formula

C12H9F2NO3S

Molecular Weight

285.27 g/mol

IUPAC Name

ethyl 6,7-difluoro-4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9F2NO3S/c1-2-18-12(17)9-10(16)5-3-6(13)7(14)4-8(5)15-11(9)19/h3-4H,2H2,1H3,(H2,15,16,19)

InChI Key

KASDVUHOUFJQJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2NC1=S)F)F)O

Origin of Product

United States

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